molecular formula C11H15N3O B179627 N-(Pyridin-4-YL)piperidine-4-carboxamide CAS No. 110105-35-6

N-(Pyridin-4-YL)piperidine-4-carboxamide

Cat. No. B179627
CAS RN: 110105-35-6
M. Wt: 205.26 g/mol
InChI Key: RNGJIEPQECNRLG-UHFFFAOYSA-N
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Description

“N-(Pyridin-4-YL)piperidine-4-carboxamide” is a biochemical used for proteomics research . It is also known as “N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride” with a molecular weight of 278.18 .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt . Another synthesis method involves the reaction of nicotinoyl chloride and 4-aminopyridine .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of “this compound” and its derivatives involve various processes such as gene activation, gene transcription, mutagenesis, carcinogenesis, etc . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .


Physical And Chemical Properties Analysis

The product obtained from the synthesis of similar compounds was described as pale yellow in color . The 1H-NMR and 13C NMR spectra were provided in the referenced paper .

Scientific Research Applications

N-(Pyridin-4-YL)piperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-(Pyridin-4-YL)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. This compound has been shown to increase the release of dopamine and serotonin in certain brain regions, leading to its potential therapeutic effects in psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain, which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(Pyridin-4-YL)piperidine-4-carboxamide is its versatility in terms of its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is also relatively easy to synthesize and purify, making it a suitable compound for lab experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully considered when conducting experiments.

Future Directions

There are several future directions for N-(Pyridin-4-YL)piperidine-4-carboxamide research. One potential direction is to further investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a modulator of the immune system, as recent studies have shown that this compound may have immunomodulatory effects. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be optimized for therapeutic use.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its versatility, ease of synthesis, and potential therapeutic effects make it an attractive compound for further research. However, its potential toxicity needs to be carefully considered when conducting experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N-(Pyridin-4-YL)piperidine-4-carboxamide can be synthesized through a reaction between pyridine-4-carboxylic acid and piperidine-4-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain pure this compound.

properties

IUPAC Name

N-pyridin-4-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h3-4,7-9,12H,1-2,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGJIEPQECNRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572732
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110105-35-6
Record name N-(Pyridin-4-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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